molecular formula C9H19NO2 B2539253 tert-Butyl diethylcarbamate CAS No. 51170-54-8

tert-Butyl diethylcarbamate

Cat. No.: B2539253
CAS No.: 51170-54-8
M. Wt: 173.256
InChI Key: AUYMZOKWXOTXHN-UHFFFAOYSA-N
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Description

tert-Butyl diethylcarbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable compound under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of tert-Butyl diethylcarbamate typically involves large-scale synthesis using the above methods, optimized for yield and purity. The use of nonmetallic regenerable reagents and catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for carbon dioxide capture is also common .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl diethylcarbamate can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl group.

    Reduction: Reduction reactions can convert this compound to its corresponding amine and alcohol.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common. The tert-butyl group can be replaced under specific conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Products include carbonyl compounds or carboxylic acids.

    Reduction: Products include tert-butylamine and diethyl alcohol.

    Substitution: Products depend on the nucleophile used, often resulting in new carbamate derivatives.

Scientific Research Applications

Chemistry: tert-Butyl diethylcarbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under mild conditions, making it valuable in multi-step organic syntheses .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein modifications. It is also explored for its potential in drug development due to its stability and reactivity .

Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its stability makes it suitable for use in harsh chemical environments .

Mechanism of Action

The mechanism of action of tert-Butyl diethylcarbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various conditions .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • Diethyl carbamate
  • tert-Butyl methylcarbamate

Comparison: tert-Butyl diethylcarbamate is unique due to the presence of both tert-butyl and diethyl groups. This combination provides a balance of steric hindrance and reactivity, making it more stable and versatile compared to simpler carbamates like tert-Butyl carbamate or diethyl carbamate .

Properties

IUPAC Name

tert-butyl N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-6-10(7-2)8(11)12-9(3,4)5/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYMZOKWXOTXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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